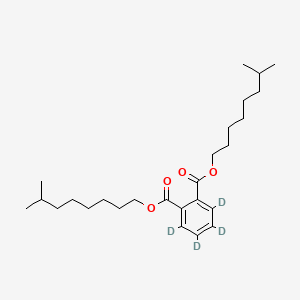

Diisononyl Phthalate-d4

Vue d'ensemble

Description

Diisononyl Phthalate-d4 (DINP-d4) is a variant of Diisononyl Phthalate (DINP), a commonly used plasticizer . It is a mixture of C9 isomers and is often used in a variety of plastic items . The empirical formula is C26D4H38O4 and it has a molecular weight of 422.63 .

Molecular Structure Analysis

The molecular structure of this compound is similar to that of Diisononyl Phthalate, with the difference being the presence of deuterium (D) atoms .

Physical And Chemical Properties Analysis

This compound is a clear, water-insoluble liquid . It has a density of 0.98 g/cm³ . More specific physical and chemical properties such as boiling point, melting point, and solubility in various solvents are not provided in the search results.

Applications De Recherche Scientifique

Asthma Induction : DINP can induce asthma by modulating the balance between T helper cells (Th1/Th2) and increasing the production of Th2 mediated cytokines and immunoglobulin (Hwang, Paik, & Yee, 2017).

Reproductive and Hormonal Disruption : Exposure to DINP during adulthood disrupts hormones and ovarian folliculogenesis, having long-term consequences on female mice's reproductive health (Chiang, Lewis, Borkowski, & Flaws, 2020).

Neurobehavioral Changes : DINP exposure can lead to cognitive deficits and anxiety in mice. Melatonin administration might mitigate some of these adverse effects (Ma, Liu, Wu, Yan, Zhang, Lu, Wu, Liu, Guo, Nånberg, Bornehag, & Yang, 2015).

Anti-Androgenic Effects : Perinatal exposure to DINP in rats shows anti-androgenic effects on reproductive development, including decreased sperm motility and altered sexual behavior (Boberg, Christiansen, Axelstad, Kledal, Vinggaard, Dalgaard, Nellemann, & Hass, 2011).

Biomarkers for Human Exposure : Oxidative metabolites of DINP are more reliable biomarkers for human exposure assessment than monoisononyl phthalate (MINP), the traditional hydrolytic metabolite used (Silva, Reidy, Preau, Needham, & Calafat, 2006).

Endocrine Disruption : Short-term exposure to DINP during adulthood can have long-term reproductive consequences, affecting estrous cyclicity and fertility in female mice (Chiang & Flaws, 2019).

Testicular Dysgenesis : In utero exposure to DINP can cause testicular dysgenesis in rat fetal testis, indicating risks during embryonic development (Li, Bu, Su, Chen, Liang, Zhang, Zhu, Shan, Xu, Hu, Li, Hu, Lian, & Ge, 2015).

Occupational Exposure : Workers in certain industries can be exposed to DINP, though the health risks appear low based on current data (Porras, Hartonen, Koponen, Ylinen, Louhelainen, Tornaeus, Kiviranta, & Santonen, 2020).

Pediatric Exposure and Toxicity : DINP, used in children's toys, has raised concerns due to its potential pediatric toxicity and endocrine-disrupting capabilities (Shea, 2003).

Fetal Testosterone Production : Different phthalates, including DINP, can affect fetal testosterone production and gene expression levels in rat testes (Hannas, Lambright, Furr, Howdeshell, Wilson, & Gray, 2011).

Developmental and Behavioral Effects in Insects : Exposure to DINP has been shown to adversely affect development and behavior in Drosophila larva, indicating potential ecological risks (Zhang, Hao, & Hong, 2021).

Hepatoprotective Effects of Piperine : Piperine can alleviate oxidative stress and hepatic damage induced by DINP in rats, suggesting potential therapeutic applications (Adeyemo, Ore, & Ajisafe, 2021).

Late-Life Consequences : Exposure to DINP during adulthood can affect reproductive parameters in late life, impacting fertility and hormone levels in female mice (Chiang, Lewis, Borkowski, & Flaws, 2020).

Aggravation of Atopic Dermatitis : DINP can worsen atopic dermatitis-like skin lesions, possibly through dendritic cell activation and immune system modulation (Koike, Yanagisawa, Sadakane, Inoue, Ichinose, Takano, 2009).

Toxicity in Polymer Materials and Medical Products : Studies on animals have shown dose-dependent toxic effects of DINP, impacting endocrine and reproductive systems, leading to functional disorders in the thyroid gland and gonads (Hrynchak & Sychik, 2020).

Hair as Biomarkers for Long-Term Exposure : Hair analysis has potential for assessing long-term exposure to DINP, offering a more consistent measurement than single-point urine analysis (Hsu, Ho, & Liao, 2015).

Estrogenic Endocrine Disrupting Activity : Studies on zebrafish embryos and transgenic medaka indicate that DINP exhibits estrogenic endocrine-disrupting activity, posing health risks (Chen, Xu, Tan, Lee, Cheng, Lee, Xu, & Ho, 2014).

Anogenital Distance in Swedish Boys : Prenatal exposure to DINP is associated with shorter anogenital distance in boys, raising concerns about its use as a plasticizer in PVC products (Bornehag, Carlstedt, Jönsson, Lindh, Jensen, Bodin, Jonsson, Janson, & Swan, 2014).

Reproductive and Developmental Effects in Fish : DINP exposure in Japanese medaka did not show significant reproductive or developmental effects, suggesting species-specific responses (Patyna, Brown, Davi, Letinski, Thomas, Cooper, & Parkerton, 2006).

Biodegradation by Soil Bacteria : A consortium of saline soil bacteria can biodegrade DINP, potentially aiding in the remediation of DINP-contaminated environments (Pereyra-Camacho, Balderas-Hernández, & De León-Rodríguez, 2021).

Mécanisme D'action

Target of Action

Diisononyl Phthalate (DINP) is primarily used as a plasticizer in the production of flexible polyvinyl chloride (PVC) plastics, copolymers, and resins . It is incorporated into the PVC polymer matrix to impart flexibility and workability, making it a crucial component in a wide range of consumer goods .

Mode of Action

DINP interacts with its targets (PVC plastics, copolymers, and resins) by being incorporated into the polymer matrix. This interaction imparts flexibility and workability to the products, enhancing their mechanical properties .

Biochemical Pathways

The biodegradation of DINP involves de-esterification and β-oxidation processes . During this process, DINP is broken down into several compounds, including monoisononyl phthalate, methyl nonyl phthalate, iso-nonanol, and dimethyl phthalate .

Result of Action

The primary result of DINP’s action is the production of flexible and workable PVC plastics, copolymers, and resins . It’s important to note that exposure to dinp has been associated with potential health effects, making its use a matter of concern .

Action Environment

Its release during production, use, and disposal should be minimized to reduce potential environmental effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

bis(7-methyloctyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3/i11D,12D,17D,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGGXOJOCNVPFY-ODMBGTAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747689 | |

| Record name | Bis(7-methyloctyl) (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1332965-90-8 | |

| Record name | Bis(7-methyloctyl) (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl-](/img/structure/B584882.png)